Mexacarbate

Acetylcholinesterase inhibition Carbamate toxicology Insect neurobiology

Select Mexacarbate (Zectran) for reproducible AChE inhibition research. Its 4-dimethylamino-3,5-dimethylphenyl structure ensures distinct binding kinetics, producing a 1.5× higher acute toxicity than carbaryl. This compound’s 5-hour foliar half-life and well-characterized 4-methylformamido metabolite pathway enable precise environmental fate and degradation studies. A low bioconcentration factor (BCF 0.58) positions it as an ideal comparator for aquatic toxicology. Ensure lot-specific purity documentation for method validation.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 315-18-4
Cat. No. B1676544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMexacarbate
CAS315-18-4
Synonyms4-dimethylamino-3,5-xylyl N-methylcarbamate
mexacarbate
Zectran
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N(C)C)C)OC(=O)NC
InChIInChI=1S/C12H18N2O2/c1-8-6-10(16-12(15)13-3)7-9(2)11(8)14(4)5/h6-7H,1-5H3,(H,13,15)
InChIKeyYNEVBPNZHBAYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.50e-04 M
0.01% IN WATER AT 25 °C
(SOL IN WT/WT PERCENT): FREELY SOL IN ACETONE 162.3%;  ACETONITRILE 142%;  METHYLENE CHLORIDE 120.6%;  ETHANOL 116.0%;  BENZENE 102.0%;  SPARINGLY SOL IN PETROLEUM SOLVENTS 1.05%; 
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mexacarbate (CAS 315-18-4) Procurement and Identification for Scientific Research and Reference Standard Applications


Mexacarbate (CAS 315-18-4, trade name Zectran) is a synthetic phenyl methylcarbamate insecticide and molluscicide originally developed by Dow Chemical Company in 1961 [1]. It functions as a reversible acetylcholinesterase (AChE) inhibitor, characterized structurally as 4-(dimethylamino)-3,5-dimethylphenyl methylcarbamate with molecular formula C₁₂H₁₈N₂O₂ and molecular weight 222.28 g/mol [2]. As of 2009, mexacarbate is considered obsolete or discontinued by the World Health Organization, but it remains available as a reference standard and research compound for comparative toxicology, environmental fate, and AChE inhibition studies [3].

Why Mexacarbate (Zectran) Cannot Be Directly Substituted with Other Carbamates in Controlled Studies


Carbamate insecticides are not interchangeable despite their shared AChE inhibition mechanism. Mexacarbate exhibits a distinct substitution pattern on the phenyl ring—specifically, the 4-dimethylamino group and 3,5-dimethyl substitutions—that fundamentally differentiates its enzyme binding kinetics, metabolic fate, and environmental persistence from closely related analogs such as carbaryl (1-naphthyl methylcarbamate), aminocarb (4-dimethylamino-3-methylphenyl methylcarbamate), and methiocarb (3,5-dimethyl-4-methylthiophenyl methylcarbamate) [1]. Direct head-to-head studies demonstrate that mexacarbate is a more potent AChE inhibitor than carbaryl in insect brain homogenates, and its primary environmental metabolite (4-methylformamido-3,5-xylyl N-methylcarbamate) exhibits differential toxicity between topical and oral exposure routes—a phenomenon not observed with simpler carbamates [2][3]. These compound-specific parameters necessitate exact compound procurement rather than analog substitution for reproducible research outcomes.

Mexacarbate (315-18-4) Comparative Performance Data: Quantitative Differentiation from Carbaryl and Other Analogs


AChE Inhibition Potency: Mexacarbate Demonstrates Superior Inhibitory Activity Relative to Carbaryl in Lepidopteran Brain Tissue

In a direct head-to-head kinetic study using brain acetylcholinesterase (AChE) from Tryporyza nivella (rice stem borer), mexacarbate was found to be a more potent inhibitor of AChE as compared to carbaryl [1]. The study determined kinetic constants including affinity constant (Kd) and carbamylation constant (k₂) for both compounds, establishing that the overall inhibitory potency (kᵢ) was dependent on Kd rather than k₂. Comparison between LD₅₀ and kᵢ values indicated that AChE inhibition is the primary cause of toxicity for both compounds [1].

Acetylcholinesterase inhibition Carbamate toxicology Insect neurobiology

Comparative Acute Aquatic Toxicity: Mexacarbate Ranked Most Toxic Among Three Carbamates in Protozoan Model

In a comparative acute toxicity study using Paramecium multimicronucleatum as a model organism, three carbamate pesticides—aldicarb, carbaryl, and mexacarbate—were evaluated by Warburg respirometry and static acute plate assay [1]. Mexacarbate demonstrated the highest acute toxicity among the three compounds tested at all exposure time points. At 24-hour exposure, mexacarbate LC₅₀ was 19 ppm, compared to 28 ppm for carbaryl and 93 ppm for aldicarb [1]. Cumulative oxygen uptake was significantly inhibited at 100 ppm for mexacarbate, 120 ppm for carbaryl, and 160 ppm for aldicarb [1].

Aquatic toxicology Carbamate ecotoxicity Protozoan bioassay

Metabolite-Dependent Residual Toxicity: Mexacarbate Metabolite Shows Route-Dependent 50× vs 7× Toxicity Reduction

A study investigating the contribution of mexacarbate metabolites to residual toxicity against spruce budworm (Choristoneura fumiferana) larvae revealed a unique route-dependent toxicity profile [1]. The primary environmental metabolite, 4-methylformamido-3,5-xylyl N-methylcarbamate, was about 50 times less toxic than the parent compound when applied topically, but only 7 times less toxic when ingested [1]. Additionally, after three days post-treatment, this metabolite was present at levels 20–30 times higher than the parent mexacarbate in treated foliage [1].

Pesticide metabolism Residual toxicity Forest entomology

Foliar Half-Life and Residue Dissipation: Mexacarbate Exhibits Rapid 5-Hour Half-Life with 98-99% Decline Within 3 Days

Two independent field and glasshouse studies have quantified mexacarbate's rapid dissipation kinetics in conifer foliage. In an aerial application study over a New Brunswick coniferous forest, mexacarbate residue levels in balsam fir needles decreased with a half-life of approximately 5 hours following application of both oil-based and emulsion formulations at 70 g A.I./ha [1]. In a separate glasshouse study using potted white spruce, mexacarbate residues declined by 98–99% within three days and reached non-detectable levels 10 days after treatment at 100 g a.i./ha [2].

Environmental fate Pesticide persistence Forestry applications

Freshwater Crayfish 96-h LC₅₀ and Low Bioconcentration Factor: Mexacarbate Shows Limited Bioaccumulation Potential

A laboratory study exposing adult crayfish (Orconectes limosus) to mexacarbate in water at 15°C established a 96-h LC₅₀ value of 8.8 μg/mL, with behavioral abnormalities observed at concentrations ≥1.0 μg/mL and acute toxicity and mortality at ≥2.5 μg/mL [1]. Critically, the bioconcentration factor (BCF) of mexacarbate in crayfish was determined to be approximately 0.58, which is extremely low compared to reported BCF values of 2,000–3,000 for synthetic pyrethroids such as fenvalerate and permethrin in fathead minnows [1].

Aquatic toxicology Bioconcentration Freshwater ecotoxicology

Hydrolytic Activation to More Toxic Breakdown Products: 4-Amino-3,5-xylenol Metabolite is 70× More Lethal to Fish than Parent Compound

Studies on the effects of water quality on mexacarbate toxicity revealed that solutions of mexacarbate hydrolyze to more toxic breakdown products during the first 3 weeks of aging, with hydrolysis rate increasing as alkalinity increases [1]. Notably, the hydrolysis breakdown product 4-amino-3,5-xylenol was 70 times more lethal to bluegills (Lepomis macrochirus) than the parent mexacarbate in 96-hour bioassay tests conducted at pH 7.5 [1].

Hydrolysis Environmental toxicology Fish toxicity

Validated Research Applications for Mexacarbate (CAS 315-18-4) Based on Quantitative Comparative Evidence


Reference Standard for High-Potency Carbamate AChE Inhibition Studies

Based on direct comparative kinetic evidence showing mexacarbate is a more potent AChE inhibitor than carbaryl in lepidopteran brain homogenates [1], mexacarbate serves as a high-potency reference compound for acetylcholinesterase inhibition assays. Researchers investigating structure-activity relationships among phenyl methylcarbamates or calibrating biosensor sensitivity can use mexacarbate as a benchmark representing the upper end of inhibitory potency within this chemical class. The documented 1.5× higher acute toxicity relative to carbaryl in the Paramecium model [2] provides a validated expectation for assay calibration and method development.

Environmental Fate and Metabolite Tracking Studies Requiring Rapid Dissipation Kinetics

Mexacarbate's exceptionally short foliar half-life of approximately 5 hours and 98–99% residue decline within 3 days post-application [3][4] make it an ideal candidate for short-persistence environmental fate studies. The well-characterized metabolic pathway, including the quantifiably dominant 4-methylformamido metabolite (20–30× parent compound concentration after 3 days) with route-dependent toxicity (50× reduction topical vs. 7× reduction oral) [4], provides a fully documented system for studying pesticide degradation kinetics, metabolite tracking method development, and post-application toxicity dynamics in forest ecosystem models.

Aquatic Toxicology Benchmarking with Documented Low Bioaccumulation Profile

The established 96-h LC₅₀ of 8.8 μg/mL in freshwater crayfish and the exceptionally low bioconcentration factor of 0.58—approximately three orders of magnitude lower than synthetic pyrethroids [5]—position mexacarbate as a reference standard for comparative aquatic toxicology studies. Researchers evaluating the relationship between chemical structure and bioaccumulation potential can use mexacarbate as a low-BCF comparator within the carbamate class. The documented hydrolytic activation to a 70× more toxic breakdown product (4-amino-3,5-xylenol) in fish bioassays [6] also makes mexacarbate a relevant model compound for studying pH-dependent toxicity and environmental activation pathways in aquatic systems.

Analytical Method Development and Validation for Carbamate Multi-Residue Analysis

Validated recovery rates of >80% for mexacarbate alongside aminocarb, carbaryl, carbofuran, methomyl, pirimicarb, and propoxur at 0.50-ppm and 5.0-ppm levels in foliage, forest soil, and fish tissue [7] support the use of mexacarbate as a component in multi-carbamate analytical standard mixtures. Its distinct chromatographic properties relative to aminocarb and other analogs, as characterized in HPLC post-column derivatization methods [8], enable reliable method development for environmental monitoring, forensic toxicology, and pesticide residue analysis in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mexacarbate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.